1-{[1-(2,4-Dichlorophenyl)cyclopentyl]methyl}-1H-imidazole
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Overview
Description
1-{[1-(2,4-Dichlorophenyl)cyclopentyl]methyl}-1H-imidazole is a synthetic organic compound that belongs to the class of imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a 2,4-dichlorophenyl group attached to a cyclopentyl ring, which is further linked to a methyl group and an imidazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1-(2,4-Dichlorophenyl)cyclopentyl]methyl}-1H-imidazole typically involves the following steps:
Formation of the Cyclopentyl Intermediate: The initial step involves the preparation of the cyclopentyl intermediate by reacting 2,4-dichlorobenzyl chloride with cyclopentylmagnesium bromide in the presence of a suitable solvent like tetrahydrofuran (THF).
Imidazole Ring Formation: The cyclopentyl intermediate is then reacted with imidazole in the presence of a base such as potassium carbonate (K2CO3) to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow systems to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-{[1-(2,4-Dichlorophenyl)cyclopentyl]methyl}-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
1-{[1-(2,4-Dichlorophenyl)cyclopentyl]methyl}-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1-{[1-(2,4-Dichlorophenyl)cyclopentyl]methyl}-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and the biological target involved.
Comparison with Similar Compounds
- 1-{[1-(2,4-Dichlorophenyl)cyclopentyl]methyl}-1H-benzimidazole
- 1-{[1-(2,4-Dichlorophenyl)cyclopentyl]methyl}-1H-pyrazole
- 1-{[1-(2,4-Dichlorophenyl)cyclopentyl]methyl}-1H-triazole
Comparison: Compared to similar compounds, 1-{[1-(2,4-Dichlorophenyl)cyclopentyl]methyl}-1H-imidazole exhibits unique properties due to the presence of the imidazole ring, which imparts distinct electronic and steric characteristics. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61019-55-4 |
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Molecular Formula |
C15H16Cl2N2 |
Molecular Weight |
295.2 g/mol |
IUPAC Name |
1-[[1-(2,4-dichlorophenyl)cyclopentyl]methyl]imidazole |
InChI |
InChI=1S/C15H16Cl2N2/c16-12-3-4-13(14(17)9-12)15(5-1-2-6-15)10-19-8-7-18-11-19/h3-4,7-9,11H,1-2,5-6,10H2 |
InChI Key |
YCKDAKGXQWACPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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